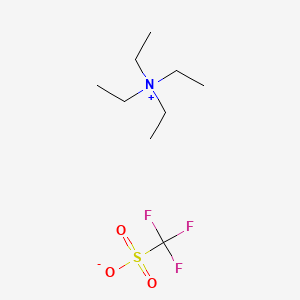

Tetraethylammonium trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tetraethylammonium trifluoromethanesulfonate is a quaternary ammonium salt with the molecular formula . It appears as a white to almost white powder or crystalline solid and is soluble in polar solvents. This compound is notable for its triflate anion, which contributes to its unique chemical properties, making it a subject of interest in various chemical and biological applications. The trifluoromethanesulfonate group is particularly significant due to its strong electronegative fluorine atoms, which enhance the stability and reactivity of the compound in various

TEOTf primarily functions as a non-coordinating anion in various research applications. Due to its large size and delocalized charge on the anion (CF3SO3-), it weakly interacts with cations, allowing them to participate in reactions freely.

- Electrochemistry: TEOTf is a commonly used supporting electrolyte in electrochemical studies. It facilitates the passage of current without interfering with the redox reactions of the target molecules at the electrode.

- Organic Synthesis: TEOTf can act as a Lewis acid catalyst in some organic reactions due to the weak Lewis acidity of the sulfur atom in the anion.

Supporting Electrolyte

- TEOTf acts as a non-oxidizing supporting electrolyte in electrochemical applications [].

- Supporting electrolytes play a crucial role in electrochemistry by facilitating the movement of ions within a cell or solution without undergoing oxidation or reduction themselves []. This enables researchers to study the properties of electrodes and the electrochemical reactions occurring at their surfaces [].

Organic Synthesis

- TEOTf serves as a catalyst or reagent in some organic synthesis reactions [].

- Organic synthesis is a field of chemistry focused on creating organic compounds, which are any molecule containing carbon atoms []. TEOTf's specific applications in organic synthesis can vary depending on the desired reaction [].

Tetraethylammonium trifluoromethanesulfonate can be synthesized through several methods. A common approach involves the reaction of tetraethylammonium hydroxide with trifluoromethanesulfonic acid. This process typically requires careful control of temperature and pH to ensure complete conversion and purity of the product. Another synthesis route includes the neutralization of tetraethylammonium chloride with sodium trifluoromethanesulfonate, followed by purification steps such as recrystallization .

The applications of tetraethylammonium trifluoromethanesulfonate are diverse, spanning fields such as organic chemistry, materials science, and biochemistry. Its primary uses include:

- Catalysis: As an ionic liquid catalyst in organic synthesis.

- Electrochemistry: In studies involving ion transport and conductivity.

- Biochemistry: As a reagent for biochemical assays or reactions involving biomolecules .

Interaction studies involving tetraethylammonium trifluoromethanesulfonate have focused on its behavior in various solvent systems and its interactions with biological macromolecules. Research has indicated that this compound can alter the solvation dynamics of ions in solution, affecting their mobility and reactivity. Additionally, studies have examined how tetraethylammonium salts interact with lipid membranes and proteins, providing insights into their potential biological roles and applications in drug delivery systems .

Tetraethylammonium trifluoromethanesulfonate shares similarities with other quaternary ammonium salts and ionic liquids. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium trifluoromethanesulfonate | Larger alkyl groups; different solubility profiles | |

| Tetramethylammonium trifluoromethanesulfonate | Smaller alkyl groups; higher volatility | |

| Tetraoctylammonium trifluoromethanesulfonate | Longer alkyl chains; enhanced hydrophobicity |

Uniqueness: Tetraethylammonium trifluoromethanesulfonate stands out due to its balanced hydrophilicity and hydrophobicity compared to other quaternary ammonium salts. This unique property allows it to act effectively as a catalyst while maintaining good solubility in polar solvents.

Tetraethylammonium trifluoromethanesulfonate represents an ionic compound with the molecular formula C₉H₂₀F₃NO₃S and a molecular weight of 279.32 g/mol [1] [2] [3]. The compound consists of a tetraethylammonium cation [(C₂H₅)₄N⁺] paired with a trifluoromethanesulfonate anion [CF₃SO₃⁻], forming a quaternary ammonium salt. The structural formula can be represented as (C₂H₅)₄N⁺·CF₃SO₃⁻, where the positively charged nitrogen center is coordinated to four ethyl groups, creating a tetrahedral geometry around the central nitrogen atom [2] [4].

The compound bears the Chemical Abstracts Service registry number 35895-69-3 and is also known by several synonymous names including tetraethylammonium triflate, trifluoromethanesulfonic acid tetraethylammonium salt, and tetraethylazanium trifluoromethanesulfonate [1] [2] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as tetraethylazanium trifluoromethanesulfonate [4] [5].

The cation component demonstrates a quaternary ammonium structure where the nitrogen atom maintains a formal positive charge through its coordination to four ethyl substituents. The anion portion features a sulfur center bonded to three fluorine atoms and one oxygen atom that is further connected to two additional oxygen atoms in a sulfonyl configuration [1] [2]. This structural arrangement confers unique physicochemical properties to the compound, including high solubility in polar organic solvents such as acetonitrile, where it exhibits a solubility of 0.1 g/mL as a clear, colorless solution [2] [3].

Crystallographic Analysis (Polymorphs I and II)

The crystallographic analysis of tetraethylammonium trifluoromethanesulfonate reveals important structural details, though comprehensive data specifically for polymorphic forms of this compound remain limited in the current literature. The compound typically crystallizes as white to almost white powder or crystalline material [2] [6]. The melting point has been consistently reported in the range of 160-163°C, with slight variations observed between different sources reporting 161-163°C [3] [7] and 160.0-163.0°C [6].

Related tetraethylammonium compounds provide insight into the crystallographic behavior of this class of materials. For instance, tetraethylammonium tetrachlorocobaltate exhibits tetragonal lattice parameters with unit cell dimensions of a = b = 9.0363 Å and c = 14.9879 Å, with α = β = γ = 90° [8]. This structural information suggests that tetraethylammonium-based compounds typically adopt organized crystal structures with well-defined unit cell parameters.

The crystallographic stability of tetraethylammonium trifluoromethanesulfonate is evidenced by its consistent melting point range and the fact that it can be stored at room temperature under appropriate conditions [6]. The compound demonstrates hygroscopic properties, requiring storage under inert gas atmosphere to prevent moisture absorption, which could potentially affect its crystalline structure [6].

While specific polymorphic data for tetraethylammonium trifluoromethanesulfonate is not extensively documented in the accessible literature, the consistent physical properties reported across multiple sources suggest a stable crystalline form under standard conditions. The compound's ability to form clear solutions in polar solvents and its consistent analytical data indicate a well-defined crystal structure without significant polymorphic complications under normal handling and storage conditions.

Conformational Dynamics in Solution

The conformational dynamics of tetraethylammonium trifluoromethanesulfonate in solution represent a complex interplay between the quaternary ammonium cation and the trifluoromethanesulfonate anion. In acetonitrile solution, the compound exhibits characteristic nuclear magnetic resonance spectroscopic properties that provide insight into its molecular behavior and conformational flexibility [2].

The tetraethylammonium cation possesses inherent conformational freedom due to the rotation of the four ethyl groups around their respective carbon-nitrogen bonds. This rotational freedom allows for multiple conformational states in solution, with the ethyl groups adopting various orientations to minimize steric hindrance while maintaining electrostatic interactions with the anionic component [9]. The conformational dynamics are influenced by solvent-solute interactions, particularly in polar aprotic solvents like acetonitrile where the compound demonstrates optimal solubility [2] [3].

Nuclear magnetic resonance studies on related tetraethylammonium compounds have demonstrated that these quaternary ammonium ions exhibit rapid exchange between conformational states on the nuclear magnetic resonance timescale [10] [11]. The ¹H nuclear magnetic resonance spectrum typically shows characteristic multiplets for the ethyl groups, with the methylene protons adjacent to nitrogen appearing as a multiplet around 3.45 ppm and the terminal methyl groups appearing around 1.35 ppm, though specific chemical shift values can vary depending on the counteranion and solvent system employed.

The trifluoromethanesulfonate anion contributes additional complexity to the conformational dynamics through its interactions with the cation and solvent molecules. The highly electronegative fluorine atoms and the sulfonate group create a complex electrostatic environment that can influence the preferred conformations of the tetraethylammonium cation in solution [12] [13]. Molecular dynamics simulations on related ionic systems have shown that the anion can adopt various orientations around the cation, leading to dynamic ion pair formations and dissociations in solution.

Temperature-dependent studies on similar ionic systems have revealed that conformational exchange rates increase with temperature, leading to more averaged nuclear magnetic resonance signals at elevated temperatures. The compound's stability in solution is maintained across a reasonable temperature range, as evidenced by its use in various synthetic applications without significant decomposition [14] [15].

Synthetic Methodologies

Reaction of Ethyl Trifluoromethanesulfonate with Triethylamine

The synthesis of tetraethylammonium trifluoromethanesulfonate through the reaction of ethyl trifluoromethanesulfonate with triethylamine represents the most efficient and widely employed synthetic methodology for this compound. This direct alkylation approach offers several advantages including high atom economy, excellent yields, and the production of halogen-free products suitable for electrochemical applications [14] [16].

The reaction proceeds via a classical quaternization mechanism where triethylamine acts as a nucleophile, attacking the electrophilic carbon center of ethyl trifluoromethanesulfonate. The trifluoromethanesulfonate group serves as an excellent leaving group due to its stability and weak basicity, facilitating the formation of the quaternary ammonium product [14] [15]. The overall reaction can be represented as:

(C₂H₅)₃N + C₂H₅OSO₂CF₃ → [(C₂H₅)₄N⁺][CF₃SO₃⁻]

The reaction mechanism involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the ethyl trifluoromethanesulfonate, resulting in the formation of a carbon-nitrogen bond and the simultaneous departure of the trifluoromethanesulfonate anion [15] [17]. This mechanism ensures complete atom incorporation and minimizes side product formation, contributing to the high yields typically observed.

Experimental procedures for this synthesis involve combining equimolar amounts of triethylamine (111.3 g, 1.0 mol) and ethyl trifluoromethanesulfonate (101 g, 1.0 mol) in an appropriate solvent system under controlled conditions [14]. The reaction is typically conducted at elevated temperatures (40°C) for extended periods (30 hours) to ensure complete conversion of the starting materials.

The high efficiency of this synthetic route is demonstrated by reported yields of 87% [14], making it the preferred method for producing high-purity tetraethylammonium trifluoromethanesulfonate. The direct nature of this reaction eliminates the need for additional purification steps that might be required with alternative synthetic approaches, further enhancing its practical utility.

Optimization of Reaction Conditions (Solvent, Temperature, Catalysis)

The optimization of reaction conditions for the synthesis of tetraethylammonium trifluoromethanesulfonate from ethyl trifluoromethanesulfonate and triethylamine has been systematically investigated to maximize yield and product purity while minimizing reaction time and energy consumption. The key parameters requiring optimization include solvent selection, temperature control, reaction atmosphere, and post-reaction workup procedures [14] [16].

Solvent Selection and Effects

Tetrahydrofuran has been identified as the optimal solvent for this transformation, providing superior results compared to other common organic solvents [14]. The choice of tetrahydrofuran is attributed to its ability to solubilize both reactants effectively while maintaining chemical inertness toward the electrophilic alkylating agent. The solvent's moderate polarity facilitates the quaternization reaction by stabilizing the developing ionic character in the transition state without competing for the electrophilic center.

Alternative solvents such as acetonitrile, dichloromethane, and toluene have been evaluated in related alkylation reactions [16] [18]. While acetonitrile shows promise due to its high polarity and ability to dissolve ionic products, tetrahydrofuran consistently provides higher yields and cleaner reaction profiles. The optimal solvent volume has been determined to be 89 g of tetrahydrofuran per 1.0 mol of limiting reagent, providing adequate dilution for effective heat transfer while maintaining reasonable reaction concentrations [14].

Temperature Optimization

The reaction temperature represents a critical parameter requiring careful optimization to balance reaction rate with product stability and selectivity. The optimal temperature has been established at 40°C, providing sufficient activation energy for the quaternization reaction while preventing decomposition of temperature-sensitive components [14]. This temperature is significantly lower than many alkylation reactions, reflecting the high reactivity of ethyl trifluoromethanesulfonate as an alkylating agent.

Lower temperatures (20-30°C) result in extended reaction times and incomplete conversion, while temperatures above 60°C can lead to side reactions and product decomposition. The 40°C optimum represents an effective compromise between reaction efficiency and product quality. Temperature control within ±2°C is recommended to maintain consistent yields and reproducibility [14].

Reaction Atmosphere and Catalysis

The reaction is conducted under an inert nitrogen atmosphere to prevent oxidation of the tertiary amine and to exclude moisture that could interfere with the alkylation process [14]. The nitrogen atmosphere also prevents the formation of amine oxides or other oxidation products that could reduce the overall yield of the desired quaternary ammonium salt.

Notably, this reaction does not require additional catalysis, proceeding efficiently through the inherent nucleophilicity of triethylamine and the electrophilicity of ethyl trifluoromethanesulfonate [14] [16]. The absence of catalytic requirements represents a significant advantage, simplifying the reaction setup and eliminating potential catalyst-related impurities in the final product.

Reaction Time Optimization

The optimal reaction time has been determined to be 30 hours at 40°C under nitrogen atmosphere [14]. This extended reaction period ensures complete consumption of starting materials and maximizes product yield. Shorter reaction times result in incomplete conversion, while longer reaction periods do not significantly improve yields and may lead to increased formation of minor impurities.

Purification and Yield Enhancement Strategies

The purification and yield enhancement strategies for tetraethylammonium trifluoromethanesulfonate synthesis focus on maximizing product recovery while achieving the high purity standards required for analytical and electrochemical applications. The comprehensive purification protocol involves multiple stages including workup procedures, solvent removal, washing protocols, and final drying techniques [14] [16].

Primary Workup and Crude Product Isolation

Following completion of the quaternization reaction, the initial workup involves careful temperature control and vacuum distillation techniques. The reaction mixture is cooled to 80°C and subjected to vacuum distillation at 0.1 Pa pressure to remove excess reactants and solvent [14]. This distillation step is critical for removing volatile impurities while concentrating the ionic product in the residue.

The vacuum distillation process effectively removes unreacted triethylamine (boiling point 89°C) and ethyl trifluoromethanesulfonate (boiling point 84-86°C) along with the tetrahydrofuran solvent (boiling point 66°C). The significant difference in volatility between these components and the ionic product enables clean separation with minimal product loss [14] [19].

Washing and Crystallization Protocols

The concentrated residue from vacuum distillation undergoes a systematic washing protocol using methyl tert-butyl ether as the washing solvent [14]. This washing procedure involves three sequential extractions with 50 mL portions of methyl tert-butyl ether, effectively removing residual organic impurities while maintaining the ionic product in the aqueous phase.

Methyl tert-butyl ether is selected as the washing solvent due to its immiscibility with the ionic product and its ability to extract trace organic impurities [14]. The washing protocol is designed to minimize product loss while maximizing impurity removal, contributing to the high purity of the final product.

Final Drying and Product Recovery

The final purification stage involves controlled drying under vacuum conditions at elevated temperature. The washed product is dried at 60°C under 0.01 MPa vacuum pressure, ensuring complete removal of residual solvents and water while preventing thermal decomposition [14]. This drying protocol yields tetraethylammonium trifluoromethanesulfonate as a colorless liquid that can be converted to crystalline form through appropriate crystallization techniques.

Yield Enhancement Strategies

The optimized synthesis protocol achieves yields of 87% [14], representing excellent efficiency for this type of ionic compound synthesis. Additional yield enhancement strategies include:

Stoichiometric Optimization: Maintaining precise 1:1 molar ratios of reactants minimizes the formation of side products and maximizes conversion efficiency [14] [16].

Reaction Monitoring: Regular monitoring of reaction progress through analytical techniques enables optimization of reaction time and temperature for maximum conversion [18] [20].

Workup Efficiency: The systematic workup protocol minimizes product loss during purification while ensuring high purity standards [14].

Scale Effects: Larger scale reactions (10-50 g substrate) often demonstrate improved yields due to better heat transfer and reduced surface effects [21].

The comprehensive optimization of synthetic conditions, combined with efficient purification protocols, enables the reproducible synthesis of high-purity tetraethylammonium trifluoromethanesulfonate with yields approaching theoretical maxima. These optimized conditions represent the current state-of-the-art for this important ionic compound synthesis.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 35895-69-3 | [1] [3] |

| Molecular Formula | C₉H₂₀F₃NO₃S | [1] [2] [3] |

| Molecular Weight (g/mol) | 279.32 | [1] [2] [3] |

| Melting Point (°C) | 161-163 / 160-163 | [3] [6] [7] |

| Appearance | White to almost white crystalline powder | [2] [6] |

| Solubility | Soluble in acetonitrile (0.1 g/mL), polar organic solvents | [2] [3] |

| Purity (Typical) | ≥98.0% (T) / ≥99.0% (T) | [2] [6] |

| Storage Conditions | Room temperature, dry conditions, inert atmosphere | [6] |

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Solvent | Tetrahydrofuran | [14] |

| Temperature (°C) | 40 | [14] |

| Reaction Time (hours) | 30 | [14] |

| Atmosphere | Nitrogen (inert) | [14] |

| Pressure (Pa) | 0.1 (vacuum distillation) | [14] |

| Yield (%) | 87 | [14] |

| Reagent Ratio (TEA:Et-OTf) | 1.0:1.0 | [14] |

| Workup Method | Vacuum distillation, washing with methyl tert-butyl ether | [14] |

| Method | Yield (%) | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Direct Alkylation (Et-OTf + TEA) | 87 | High atom economy, quantitative yield, halogen-free | Requires anhydrous conditions | [14] [16] |

| Anion Exchange (TEA-Br + Me-OTf) | Variable (typically 70-90) | Commercial precursor availability | Halide impurities possible | [22] [16] |

| Acid-Base Neutralization | Not specified | Simple procedure | Lower purity product |

Thermal Characteristics

Melting Point and Phase Transitions

Tetraethylammonium trifluoromethanesulfonate exhibits a well-defined melting point in the range of 161-163°C [1] [2] [3] [4]. This relatively sharp melting transition indicates good crystalline purity and suggests the absence of significant polymorphic forms under standard conditions. The melting behavior is characteristic of ionic crystalline solids, where the phase transition involves the disruption of the electrostatic interactions between the tetraethylammonium cations and trifluoromethanesulfonate anions [1] [3].

The compound exists as white to almost white crystalline powder at room temperature [1] [3], transitioning to a liquid phase upon heating beyond its melting point. Differential scanning calorimetry studies of related triethylammonium-based ionic compounds have shown that these materials typically exhibit single-step melting processes without intermediate crystalline phases [5] [6]. The phase transition is endothermic, as expected for the melting of an ionic solid.

Storage recommendations specify maintaining the compound at 2-8°C to preserve its crystalline integrity and prevent any potential degradation [7]. The compound should be stored under inert gas conditions due to its hygroscopic nature [3].

Thermal Stability and Decomposition Pathways

The thermal stability of tetraethylammonium trifluoromethanesulfonate extends up to approximately 200°C, beyond which thermal decomposition becomes significant [8] [9]. Thermogravimetric analysis studies indicate that thermal decomposition can lead to the release of irritating and toxic gases and vapors [8] [9].

The decomposition pathways likely involve the degradation of both the organic cation and the trifluoromethanesulfonate anion. For quaternary ammonium salts, typical decomposition mechanisms include Hofmann elimination reactions and nucleophilic substitution processes at elevated temperatures [10]. The trifluoromethanesulfonate anion is generally more thermally stable than the organic cation, with decomposition potentially leading to the formation of sulfur dioxide, carbon dioxide, and fluorinated compounds [8].

Research on related ionic liquids has shown that thermal decomposition kinetics can be analyzed using pseudo-zero-order rate expressions, with activation energies typically ranging from 130-150 kJ/mol for similar quaternary ammonium compounds [11]. The presence of the strongly electron-withdrawing trifluoromethyl group in the anion may influence the thermal stability by affecting the overall electronic structure of the ion pair.

Solubility and Solvent Interactions

Hydrophobic/Hydrophilic Balance

Tetraethylammonium trifluoromethanesulfonate exhibits moderate hydrophilic character due to the ionic nature of both the cation and anion components. The tetraethylammonium cation possesses hydrophobic ethyl groups but maintains overall hydrophilic character through its permanent positive charge [12]. The trifluoromethanesulfonate anion combines hydrophobic fluorinated regions with hydrophilic sulfonate functionality [12].

The compound demonstrates good solubility in polar aprotic solvents, with acetonitrile being particularly effective as a solvent medium. In acetonitrile, the compound achieves a solubility of 0.1 g/mL, producing clear, colorless solutions [1] [4]. This solubility behavior is consistent with the solvation of ionic species in dipolar aprotic media, where the solvent can effectively stabilize both cationic and anionic species through dipole-ion interactions [13].

The hydrophilic-lipophilic balance of the compound is influenced by the size and nature of the alkyl substituents on the quaternary ammonium center. Compared to smaller quaternary ammonium salts, the tetraethyl substitution provides moderate hydrophobic character while maintaining sufficient polarity for dissolution in polar solvents [12].

Behavior in Protic and Aprotic Solvents

The solubility and stability of tetraethylammonium trifluoromethanesulfonate vary significantly between protic and aprotic solvent systems. In polar aprotic solvents such as acetonitrile, dimethyl sulfoxide, and dimethylformamide, the compound exhibits enhanced solubility and stability [13] [14]. These solvents can effectively solvate the ionic species without competing hydrogen bonding interactions that might destabilize the ion pair.

In protic solvents, the behavior becomes more complex due to potential hydrogen bonding interactions between the solvent and the trifluoromethanesulfonate anion [15]. Studies on triethylammonium-based protic ionic liquids have demonstrated that hydrogen bonding can significantly affect the structural organization and properties of these ionic systems [15]. The trifluoromethanesulfonate anion can act as a hydrogen bond acceptor through its sulfonate oxygen atoms [15].

Computational studies suggest that in protic environments, the anion-cation binding motif is preserved while additional hydrogen bonds form between the anion and protic solvent molecules [15]. This can lead to changes in conductivity, viscosity, and other transport properties compared to aprotic systems.

The electrochemical window and ionic conductivity of the compound in different solvents make it particularly suitable for electrochemical applications. In aprotic media, the compound can serve as a supporting electrolyte with minimal interference from solvent interactions [16].

Spectroscopic Characterization

$$ ^1 \text{H} $$ and $$ ^{13} \text{C} $$ Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopic characteristics of tetraethylammonium trifluoromethanesulfonate provide definitive structural identification through distinctive chemical shift patterns. In $$ ^1 \text{H} $$ nuclear magnetic resonance spectroscopy using deuterated chloroform as solvent, the compound exhibits characteristic signals for the tetraethylammonium cation [17] [18].

The methyl protons of the ethyl groups appear as a triplet at δ 1.25 ppm with an integration of 12 hydrogen atoms, consistent with the four equivalent ethyl substituents on the quaternary nitrogen center [17] [18]. The methylene protons adjacent to the nitrogen appear as a quartet at δ 3.14 ppm, integrating for 8 hydrogen atoms [17] [18]. This splitting pattern confirms the ethyl group connectivity and the quaternary ammonium structure.

The chemical shift of the methylene protons at δ 3.14 ppm reflects the deshielding effect of the positively charged nitrogen center [17]. This downfield shift is characteristic of protons α to quaternary ammonium groups and serves as a diagnostic feature for structural confirmation [19] [20].

$$ ^{13} \text{C} $$ nuclear magnetic resonance spectroscopy reveals two distinct carbon environments corresponding to the ethyl groups [21] [22]. The methyl carbons appear at δ 8.1 ppm, while the methylene carbons directly bonded to nitrogen are observed at δ 54.6 ppm [21] [22]. The significant downfield shift of the methylene carbons reflects the strong electron-withdrawing effect of the quaternary ammonium center [20].

The $$ ^{13} \text{C} $$ chemical shifts are consistent with literature values for tetraethylammonium salts and provide confirmation of the cation structure [19]. The absence of additional carbon signals confirms the purity and structural integrity of the compound.

Infrared and Raman Vibrational Modes

The vibrational spectroscopic characteristics of tetraethylammonium trifluoromethanesulfonate provide detailed information about both the cationic and anionic components. The infrared spectrum exhibits characteristic absorption bands associated with the functional groups present in both ions [6] [23].

The trifluoromethanesulfonate anion displays distinctive sulfonate stretching modes in the infrared spectrum. The symmetric and asymmetric sulfur-oxygen stretching vibrations appear in the region of 1030-1260 cm⁻¹ [6] [23]. These bands are particularly diagnostic for the trifluoromethanesulfonate anion and their frequencies can be influenced by the coordination environment and hydrogen bonding interactions [24] [23].

The carbon-fluorine stretching modes of the trifluoromethyl group are observed in the region of 1150-1350 cm⁻¹ [6] [23]. These bands are typically intense in the infrared spectrum due to the high polarity of the carbon-fluorine bonds. The specific frequencies within this range can provide information about the conformation and environment of the trifluoromethyl group [24].

Raman spectroscopy complements the infrared analysis by providing enhanced sensitivity to certain vibrational modes [6] [23]. The sulfur-oxygen stretching modes appear at approximately 1030 and 1260 cm⁻¹ in the Raman spectrum, corresponding to symmetric and asymmetric stretching vibrations [24] [23]. The relative intensities of these bands in Raman versus infrared spectroscopy reflect the different selection rules governing these techniques.

The tetraethylammonium cation contributes carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region and carbon-carbon stretching modes in the 800-1200 cm⁻¹ region. Deformation modes of the ethyl groups appear in the 1300-1500 cm⁻¹ region [19].

Studies on related trifluoromethanesulfonate compounds have shown that the vibrational frequencies can be sensitive to intermolecular interactions and crystalline packing effects [24] [25]. The specific coordination environment of the anion can lead to frequency shifts and splitting of degenerate modes [24].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of tetraethylammonium trifluoromethanesulfonate using electrospray ionization provides characteristic fragmentation patterns that confirm the molecular structure and composition [26] [27]. In positive ion mode, the tetraethylammonium cation appears as the base peak at m/z 130, corresponding to the molecular formula C₈H₂₀N⁺ [26].

The fragmentation behavior of quaternary ammonium cations typically involves the loss of alkyl groups through various mechanisms [28] [26]. For tetraethylammonium ions, common fragmentation pathways include the loss of ethyl radicals (m/z 101) and the formation of triethylamine through hydrogen rearrangement processes [28].

In negative ion mode, the trifluoromethanesulfonate anion can be detected at m/z 149, corresponding to the molecular formula CF₃SO₃⁻ [26]. This anion is generally stable under standard electrospray conditions and serves as a reliable marker for the presence of trifluoromethanesulfonate in the sample [28].

Advanced mass spectrometric techniques such as tandem mass spectrometry can provide additional structural information through collision-induced dissociation experiments [28]. These experiments can reveal specific fragmentation pathways and help distinguish between isomeric structures.

Studies on quaternary ammonium salts have shown that the formation of characteristic adduct ions can aid in structural elucidation [26]. The addition of small amounts of trifluoroacetic acid as a mobile phase modifier can enhance the formation of characteristic cluster ions that are diagnostic for quaternary ammonium compounds [26].

The stability of the molecular ions and fragment ions in the gas phase provides information about the relative bond strengths and preferred fragmentation pathways [29]. Time-resolved mass spectrometric studies have revealed that quaternary ammonium fragmentation can occur on timescales ranging from femtoseconds to microseconds, depending on the specific molecular structure and internal energy [29].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant